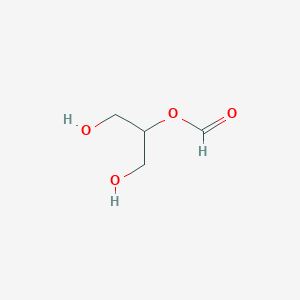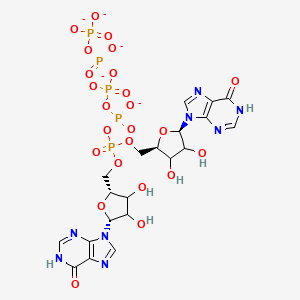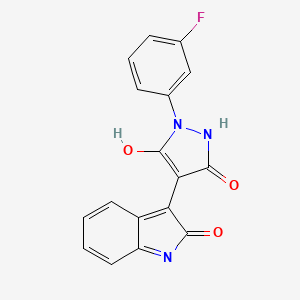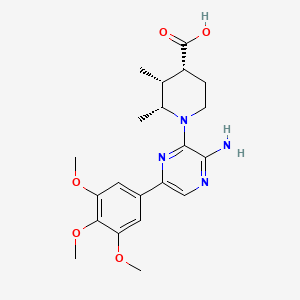![molecular formula C27H28FN5O2 B10773168 4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “PMID26080733C7r” is a synthetic organic molecule designed using scaffold hopping and molecular hybridization strategies. It was developed to identify novel inhibitors of fibroblast growth factor receptors (FGFR), based on the structures of existing FGFR inhibitors such as fexagratinib and infigratinib . This compound has shown potential in targeting FGFR, which plays a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “PMID26080733C7r” involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes:
Formation of the Core Scaffold: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core scaffold through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Industrial Production Methods
Industrial production of “PMID26080733C7r” follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Automated Purification Systems: Automated systems are used for purification to ensure consistency and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
“PMID26080733C7r” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its inhibitory effects on FGFR.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different levels of activity and selectivity towards FGFR.
Applications De Recherche Scientifique
“PMID26080733C7r” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR inhibitors.
Biology: Investigated for its effects on cell signaling pathways involving FGFR.
Medicine: Explored as a potential therapeutic agent for diseases associated with abnormal FGFR activity, such as cancer.
Industry: Utilized in the development of new FGFR-targeting drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of “PMID26080733C7r” involves its binding to the FGFR, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. The compound specifically targets the ATP-binding site of FGFR, preventing the phosphorylation and activation of the receptor .
Comparaison Avec Des Composés Similaires
“PMID26080733C7r” is compared with other FGFR inhibitors such as fexagratinib and infigratinib. While all these compounds target FGFR, “PMID26080733C7r” is unique due to its specific structural modifications, which enhance its selectivity and potency. Similar compounds include:
- Fexagratinib
- Infigratinib
- Erdafitinib
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, making “PMID26080733C7r” a valuable addition to the repertoire of FGFR inhibitors .
Propriétés
Formule moléculaire |
C27H28FN5O2 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide |
InChI |
InChI=1S/C27H28FN5O2/c1-3-32-13-15-33(16-14-32)20-10-7-18(8-11-20)27(34)29-26-22-12-9-19(17-23(22)30-31-26)21-5-4-6-24(35-2)25(21)28/h4-12,17H,3,13-16H2,1-2H3,(H2,29,30,31,34) |
Clé InChI |
ANMVTYAYYHHSTF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3C=CC(=C4)C5=C(C(=CC=C5)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)

![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)

![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)

![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)

![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)